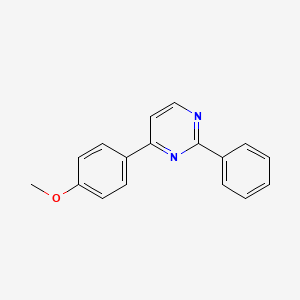![molecular formula C22H34F3N5P2 B6336820 N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 1510845-72-3](/img/structure/B6336820.png)
N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is an organophosphorus compound featuring a phosphine backbone that imparts unique chemical reactivity. This compound’s structure, defined by the presence of trifluoromethylated phenyl and triazine units, makes it a candidate for various applications in chemistry and industry, particularly as a ligand in catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine involves several key steps. Initially, a triazine framework is constructed via condensation reactions involving suitable precursors such as cyanuric chloride. Following this, diisopropylphosphine groups are introduced through nucleophilic substitution reactions. The final step typically involves coupling with the trifluoromethylated phenyl group under controlled conditions, often employing transition metal catalysts to facilitate bond formation.
Industrial Production Methods
While the lab-scale synthesis is quite meticulous, industrial production would scale these methods with an emphasis on efficiency and yield. Key processes would include the optimization of reaction conditions, such as temperature, pressure, and the choice of solvents, along with recycling catalysts and reducing by-products to streamline the production pipeline.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine exhibits notable reactivity in:
Oxidation Reactions: : The phosphorus atoms can be selectively oxidized to form phosphine oxides.
Reduction Reactions: : Reduction of the triazine ring can yield various aminated derivatives.
Substitution Reactions: : The phenyl group and the triazine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as lithium aluminum hydride for reductions. Substitution reactions often utilize organolithium or Grignard reagents under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Products from these reactions can range from phosphine oxides to aminated derivatives of the triazine ring, and functionalized aromatic compounds, each possessing unique properties for further applications.
Wissenschaftliche Forschungsanwendungen
In Chemistry
N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine serves as a versatile ligand in various catalytic systems, enhancing the efficiency of reactions such as cross-coupling, hydrogenation, and polymerization.
In Biology and Medicine
While direct biological applications might be limited due to toxicity concerns, derivatives of this compound could be explored for designing enzyme inhibitors or probes for biochemical studies, particularly involving phosphine-mediated reactions.
In Industry
Industrially, this compound’s role as a ligand can be exploited in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its ability to modify catalytic sites opens avenues for tailored catalytic processes.
Wirkmechanismus
The compound’s efficacy as a ligand stems from its ability to donate electron density through the diisopropylphosphino groups, stabilizing transition metal catalysts. The trifluoromethyl group adds electron-withdrawing effects, fine-tuning the reactivity. The triazine core provides a robust scaffold, facilitating diverse chemical modifications and interactions with catalytic metal centers.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to other phosphine ligands, N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is unique due to its multifunctional core that combines the structural features of triazine, phosphine, and trifluoromethylphenyl groups, offering tunable electronic and steric properties.
Similar Compounds
Triphenylphosphine (PPh3): : Common phosphine ligand but lacks the additional functionality provided by the triazine and trifluoromethyl groups.
Bis(diphenylphosphino)methane (dppm): : Another phosphine ligand often used in catalysis, but it doesn’t have the triazine ring’s versatility.
N,N-Bis(phosphino)benzene: : Similar in terms of having two phosphine groups, yet different in its aromatic core structure compared to the triazine framework.
There you have it: a detailed overview of this compound in all its fascinating complexity. What do you think?
Eigenschaften
IUPAC Name |
2-N,4-N-bis[di(propan-2-yl)phosphanyl]-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34F3N5P2/c1-13(2)31(14(3)4)29-20-26-19(17-9-11-18(12-10-17)22(23,24)25)27-21(28-20)30-32(15(5)6)16(7)8/h9-16H,1-8H3,(H2,26,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIJVKVUCNNYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)NC1=NC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)NP(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34F3N5P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6336767.png)







![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate](/img/structure/B6336825.png)
![ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6336838.png)


